molecular formula C15H7ClF3NOS B12446410 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole

2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole

Cat. No.: B12446410
M. Wt: 341.7 g/mol
InChI Key: PGMACTGXBPZOCP-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole typically involves the reaction of 2-naphthoyl chloride with 2-amino-4-chloro-5-trifluoromethylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The naphthoyl group can be reduced to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with substituted amines or thiols.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Alcohols or hydrocarbons.

Scientific Research Applications

2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(2-naphthoyl)thiophene
  • 2-Chloro-5-(2-naphthoyl)-4-methyl-1,3-thiazole
  • 2-Chloro-5-(2-naphthoyl)-4-ethyl-1,3-thiazole

Uniqueness

2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H7ClF3NOS

Molecular Weight

341.7 g/mol

IUPAC Name

[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-naphthalen-2-ylmethanone

InChI

InChI=1S/C15H7ClF3NOS/c16-14-20-13(15(17,18)19)12(22-14)11(21)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

PGMACTGXBPZOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=C(N=C(S3)Cl)C(F)(F)F

Origin of Product

United States

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